molecular formula C3H9FN2 B179887 2-Fluoropropane-1,3-diamine CAS No. 159029-28-4

2-Fluoropropane-1,3-diamine

Cat. No. B179887
M. Wt: 92.12 g/mol
InChI Key: TXQUTKBUDACTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoropropane-1,3-diamine is a chemical compound with a variety of properties and potential applications .


Synthesis Analysis

The synthesis of 2-Fluoropropane-1,3-diamine involves several steps. The diethyl malonate as substrate first reacted with the fluorination reagent of selectfluor to get the first intermediate 2,2-difluoro-diethyl-malonate (DFDEM), and then the DFDEM was amidated by ammonia water to prepare the second intermediate 2,2-difluoro-malonamide (DFMA). Lastly, the resulting DFMA was reduced via boron hydride (BH3) to obtain the final product DFPDA .


Molecular Structure Analysis

The molecular structure of 2-Fluoropropane-1,3-diamine can be represented by the InChI code: 1S/C3H9FN2.2ClH/c4-3(1-5)2-6;;/h3H,1-2,5-6H2;2*1H .

Safety And Hazards

2-Fluoropropane-1,3-diamine has several safety considerations. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

While specific future directions for 2-Fluoropropane-1,3-diamine were not found in the search results, it is worth noting that diamines are significant motifs in natural products and serve as building blocks in synthetic organic chemistry . Therefore, it is likely that future research will continue to explore the synthesis and applications of such compounds.

Relevant Papers Several papers were found that discuss compounds similar to 2-Fluoropropane-1,3-diamine. These include a paper discussing new fluorine-containing diamine monomers for potentially improved polyimides , a paper on the synthesis, antiproliferative activity, and 3D-QSAR modeling of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines , and a paper on the copper-catalyzed 1,3-aminoazidation of arylcyclopropanes .

properties

IUPAC Name

2-fluoropropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9FN2/c4-3(1-5)2-6/h3H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQUTKBUDACTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoropropane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.